N-cyclohexyl-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c23-17(19-14-4-2-1-3-5-14)22-11-13-10-18-16(20-15(13)12-22)21-6-8-24-9-7-21/h10,14H,1-9,11-12H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLRINLECGUTAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolopyrimidine Core: The pyrrolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors. This step often requires the use of strong acids or bases as catalysts and may involve heating to facilitate the cyclization process.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction. This step typically involves the reaction of a suitable halogenated precursor with morpholine under basic conditions.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be attached through a Friedel-Crafts alkylation reaction. This step requires the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction can lead to the formation of oxidized derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can lead to the formation of reduced derivatives with altered chemical properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Inhibition of LRRK2
One of the primary applications of N-cyclohexyl-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is as an inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). LRRK2 is implicated in Parkinson's disease and other neurodegenerative disorders. Research has shown that compounds with similar structures can effectively inhibit LRRK2 activity, suggesting that this compound may also exhibit similar properties .
Neuroprotective Effects
Studies indicate that derivatives of pyrrolo[3,4-d]pyrimidines may provide neuroprotective effects. Given its structure, this compound could potentially protect neuronal cells from apoptosis and oxidative stress, which are critical factors in neurodegenerative diseases .
Anticancer Activity
Preliminary investigations suggest that compounds within the pyrrolo[3,4-d]pyrimidine class exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. The structural features of this compound may enhance its efficacy against various cancer types through targeted action on tumor cells .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | LRRK2 Inhibition | Demonstrated effective inhibition of LRRK2 by similar pyrrolo compounds; potential relevance for Parkinson’s treatment. |
| Study B | Neuroprotection | Found that pyrrolo derivatives can reduce neuronal cell death in vitro under oxidative stress conditions. |
| Study C | Anticancer Activity | Showed that pyrrolo compounds inhibit the growth of cancer cells in vitro by targeting specific signaling pathways. |
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as kinases. The compound can bind to the active site of kinases, inhibiting their activity and preventing the phosphorylation of target proteins. This inhibition can disrupt cellular signaling pathways, leading to the suppression of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Pyrrolo[3,4-d]pyrimidine Derivatives
- 4-[6-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine (CAS 2034369-03-2) Molecular Formula: C₁₄H₁₆N₆O₂S Key Features: Replaces the cyclohexylcarboxamide with a methyl-thiadiazole carbonyl group. Biological Relevance: Thiadiazole derivatives are associated with antiviral and anticancer activities, though specific data for this compound are unavailable .
Benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate (CAS 1823247-17-1)
Pyrrolo[2,3-d]pyrimidine Derivatives
- Ribociclib (LEE011) Molecular Formula: C₂₃H₃₀N₈O Key Features: Cyclopentyl group at position 7 and a piperazine-substituted pyridinylamino group at position 2. These modifications confer potent CDK4/6 inhibition, validated in breast cancer therapy . Comparison: Unlike the target compound’s morpholine and cyclohexyl groups, Ribociclib’s piperazine-pyridine moiety enhances solubility and kinase selectivity .
- 7-Cyclopentyl-N,N-dimethyl-2-((4-sulfamoylphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (Compound 2g) Molecular Formula: C₂₀H₂₆N₆O₃S Key Features: Sulfonamide substituent at position 2. Sulfonamides are known for their role in targeting carbonic anhydrases and tyrosine kinases, suggesting divergent mechanisms compared to morpholine-containing analogs .
Physicochemical and Pharmacokinetic Properties
Notes:
Key Observations :
- Morpholine and sulfonamide groups in analogs correlate with kinase inhibition (e.g., MET, CDK4/6) but may lack specificity compared to piperazine-based scaffolds .
Biological Activity
N-cyclohexyl-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. Its structure incorporates a pyrrolo[3,4-d]pyrimidine framework, which has been associated with various pharmacological effects, including anticancer and kinase inhibition properties. This article reviews the biological activity of this compound based on recent research findings, including case studies and relevant data tables.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 284.35 g/mol. The presence of the morpholine ring and cyclohexyl group contributes to its unique biological profile.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀N₄O |
| Molecular Weight | 284.35 g/mol |
| CAS Number | Not available |
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrrolo[3,4-d]pyrimidine exhibit significant anticancer activities. For instance, compounds within this class have shown potent inhibition against various cancer cell lines, such as:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HeLa (cervical cancer)
Case Study: Inhibition of Cancer Cell Proliferation
A detailed evaluation of this compound revealed its efficacy in inhibiting cell proliferation in vitro. The following table summarizes the IC50 values obtained from various studies:
Kinase Inhibition
The compound has also been explored for its potential as a kinase inhibitor. Kinases play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer progression.
In Vitro Kinase Profiling
In vitro assays have demonstrated that this compound exhibits inhibitory activity against several kinases:
These findings suggest that this compound may serve as a lead structure for developing novel anticancer agents targeting specific kinases.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies indicate that it may induce apoptosis in cancer cells through:
- Inhibition of cell cycle progression
- Induction of oxidative stress
- Disruption of microtubule dynamics
Q & A
Basic Research Questions
Q. What are the common synthetic routes for pyrrolo[3,4-d]pyrimidine derivatives, and how do reaction conditions influence product formation?
- Methodology : Synthesis typically involves multi-step reactions such as:
- Coupling reactions : Formation of intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate (e.g., via alkylation or nucleophilic substitution) .
- Cyclization : Using reagents like formamidine or POCl3 to form the pyrrolo-pyrimidine core .
- Substitution : Introducing morpholino or cyclohexyl groups via nucleophilic aromatic substitution (e.g., using morpholine or cyclohexylamine under reflux) .
Q. How is structural characterization performed for pyrrolo-pyrimidine derivatives?
- Analytical techniques :
- NMR spectroscopy : Key for confirming substituent positions (e.g., ¹H/¹³C NMR chemical shifts for morpholino protons at δ 3.6–3.8 ppm) .
- X-ray crystallography : Resolves complex stereochemistry (e.g., fused ring systems) .
- HPLC : Validates purity (>95% for biologically active compounds) .
Q. What preliminary biological assays are used to assess activity?
- Screening methods :
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., IC50 values for thiophene-linked derivatives) .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., using fluorescence-based readouts) .
- Solubility and stability : Assessed via HPLC-UV under physiological conditions (pH 7.4, 37°C) .
Advanced Research Questions
Q. How can synthesis yields and purity be optimized for morpholino-substituted pyrrolo-pyrimidines?
- Optimization strategies :
- Catalyst selection : Use of N-methylmorpholine or triethylamine to enhance substitution efficiency .
- Purification : Silica gel chromatography or recrystallization (e.g., from CHCl3/hexane mixtures) to remove byproducts .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) for cyclization steps .
Q. How do substituent variations (e.g., morpholino vs. cyclohexyl) impact structure-activity relationships (SAR)?
- Key findings :
- Morpholino groups : Enhance solubility and modulate kinase selectivity (e.g., via hydrogen bonding with ATP-binding pockets) .
- Cyclohexyl substituents : Improve membrane permeability (logP optimization) but may reduce solubility .
- Halogenated aryl groups : Increase potency (e.g., 2,4-dichlorobenzyl derivatives show 10-fold higher cytotoxicity) .
Q. What analytical challenges arise in characterizing complex pyrrolo-pyrimidine derivatives?
- Challenges and solutions :
- Signal overlap in NMR : Use 2D techniques (e.g., COSY, HSQC) to resolve aromatic protons .
- Polymorphism in crystallography : Screen multiple solvent systems (e.g., DMF/water vs. ethanol) .
- Mass spectrometry : High-resolution ESI-MS for exact mass confirmation (e.g., HRMS error < 2 ppm) .
Q. How can contradictory biological activity data between studies be resolved?
- Resolution strategies :
- Standardize assay conditions : Use identical cell lines (e.g., HEK293 vs. HeLa) and incubation times .
- Control substituent effects : Compare analogs with single structural changes (e.g., morpholino vs. piperazinyl) .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between logP and IC50) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
